molecular formula C3H5BF3KO B1403961 Potassium trifluoro(oxetan-3-yl)borate CAS No. 1430219-76-3

Potassium trifluoro(oxetan-3-yl)borate

Cat. No.: B1403961
CAS No.: 1430219-76-3
M. Wt: 163.98 g/mol
InChI Key: AONUDQUWROSMQI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Potassium trifluoro(oxetan-3-yl)borate is systematically named according to IUPAC guidelines as potassium trifluoro(oxetan-3-yl)boranuide , reflecting its anionic borate structure. Its molecular formula is C₃H₅BF₃KO , with a molecular weight of 163.98 g/mol . The compound consists of a boron atom coordinated to three fluorine atoms and an oxetane ring substituted at the 3-position, stabilized by a potassium counterion.

Property Value
IUPAC Name Potassium trifluoro(oxetan-3-yl)boranuide
Molecular Formula C₃H₅BF₃KO
Molecular Weight 163.98 g/mol
CAS Registry Number 1430219-76-3

Crystallographic Characterization and Bonding Geometry

Crystallographic data for this compound remain limited, but structural analogs provide insights. In related potassium organotrifluoroborates, the boron center adopts a trigonal planar geometry with B–F bond lengths averaging 1.39–1.44 Å . The oxetane ring introduces steric constraints, with puckering angles influenced by the boron substituent. For example, in similar oxetane-containing trifluoroborates, the ring exhibits a puckering angle of 8.7° at 140 K, as observed in X-ray studies .

The potassium ion interacts with the trifluoroborate anion through electrostatic forces, with K⁺···F distances ranging from 2.659–2.906 Å in related structures . These interactions stabilize the crystal lattice, often forming distorted bicapped trigonal prismatic geometries around the potassium ion .

Electronic Structure and Boron Coordination Environment

The boron atom in this compound is in a sp²-hybridized state , consistent with its trigonal planar coordination. The electron-withdrawing fluorine atoms polarize the B–F bonds, rendering the boron center electrophilic. Density functional theory (DFT) studies on analogous trifluoroborates reveal that the oxetane ring’s oxygen atom participates in hyperconjugative interactions with the boron center, slightly elongating the B–C bond (1.58 Å) compared to non-oxetane derivatives .

The electronic structure is further characterized by:

  • π-backbonding : Limited due to the strong electronegativity of fluorine.
  • Charge distribution : Negative charge localized on the boron atom (-0.72 e), as inferred from Mulliken population analysis of related compounds .

Comparative Analysis with Related Oxetane-Based Trifluoroborates

This compound shares structural motifs with other oxetane-functionalized trifluoroborates but differs in reactivity and stability. Key comparisons include:

Compound Molecular Formula Key Features
Sodium trifluoro(oxetan-3-yl)borate C₃H₅BF₃NaO Higher solubility in polar solvents due to smaller cation size .
Lithium trifluoro(oxetan-3-yl)borate C₃H₅BF₃LiO Enhanced thermal stability but lower hydrolytic resistance .
Potassium trifluoro(cyclopropyl)borate C₃H₅BF₃K Reduced ring strain compared to oxetane derivatives, altering reaction kinetics .

The oxetane ring in this compound introduces ring strain (≈25 kcal/mol) that enhances its reactivity in cross-coupling reactions compared to non-cyclic analogs . Additionally, the oxetane’s oxygen atom facilitates hydrogen bonding in crystalline phases, influencing packing efficiency .

Properties

IUPAC Name

potassium;trifluoro(oxetan-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUDQUWROSMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1COC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430219-76-3
Record name Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro(oxetan-3-yl)borate
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Chemical Reactions Analysis

Potassium trifluoro(oxetan-3-yl)borate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoroborane, oxacyclobutane, and various organic solvents . The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Organic Synthesis

KTFB is widely utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. Its role as a boron source allows for the formation of carbon-carbon bonds through methods such as the Suzuki-Miyaura reaction. The trifluoroborate moiety enhances the stability and reactivity of the compound compared to traditional boronic acids.

Key Reactions:

  • Suzuki-Miyaura Coupling: KTFB serves as an alternative to boronic acids, facilitating the coupling of aryl halides with various nucleophiles.
  • Alkylation and Addition Reactions: It promotes alkylation of aromatic compounds and addition reactions involving alkenes, contributing to the synthesis of complex organic molecules.
Reaction Type Description Examples
Cross-CouplingFormation of C-C bonds using KTFBAryl halides with alkenes
AlkylationIntroduction of alkyl groups to aromatic ringsAromatic compounds with alkyl halides
AdditionReaction with alkenes to form new compoundsAlkenes with nucleophiles

Medicinal Chemistry

KTFB's ability to introduce trifluoroborate groups into bioactive molecules makes it significant in drug discovery and development. The trifluoroborate group can enhance the pharmacological properties of compounds, including their bioavailability and metabolic stability.

Case Study:
Research has shown that KTFB can be used to synthesize novel pharmaceuticals that exhibit improved activity against specific biological targets. For instance, modifications using KTFB have led to the development of compounds with enhanced anticancer activity .

Coordination Chemistry

KTFB has applications in coordination chemistry due to its ability to form stable complexes with transition metals. This property is exploited in catalysis and material science.

Catalytic Applications

In catalytic processes, KTFB acts as a ligand that stabilizes metal centers, enhancing their reactivity in various transformations.

Catalyst System Metal Used Reaction Type
Pd/KTFBPalladiumCross-coupling
Ni/KTFBNickelC-H activation

Material Science

The unique properties of KTFB make it suitable for applications in material science, particularly in the development of functional materials with specific properties.

Functional Materials

KTFB can be incorporated into polymers or other matrices to impart desirable characteristics such as increased thermal stability or enhanced mechanical properties.

Example Application:
KTFB-modified polymers have been explored for use in coatings and adhesives, where enhanced performance under varying environmental conditions is required.

Mechanism of Action

The mechanism by which potassium trifluoro(oxetan-3-yl)borate exerts its effects involves its ability to donate and accept electrons, facilitating various chemical transformations. It acts as a Lewis acid, coordinating with electron-rich species and promoting reaction pathways that lead to the desired products . The molecular targets and pathways involved are specific to the reactions it catalyzes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Aryl-Substituted Trifluoroborates
  • Example : Potassium (3-nitrophenyl)trifluoroborate (CAS: 2782884) .
    • Structure : Contains a nitro-substituted phenyl group.
    • Key Differences :
  • The nitro group is strongly electron-withdrawing, enhancing electrophilicity in cross-couplings, whereas the oxetane’s oxygen provides mild electron-donating effects.
  • Aryl trifluoroborates are typically planar, while the oxetane introduces non-planar steric bulk .
Alkyne-Substituted Trifluoroborates
  • Examples :
    • Potassium trifluoro(oct-1-yn-1-yl)borate (CAS: N/A)
    • Potassium trifluoro((4-fluorophenyl)ethynyl)borate (CAS: N/A)
    • Structure : Terminal or aryl-conjugated alkynes.
    • Key Differences :
  • Alkynyl groups enable conjugation and participation in click chemistry, unlike the oxetane’s saturated ring.
Heteroaryl-Substituted Trifluoroborates
  • Example : Potassium trifluoro(N-methylindolo)borate (CAS: N/A) .
    • Structure : Contains nitrogen-containing heterocycles (e.g., indole).
    • Key Differences :
  • Heteroaryl groups can coordinate to transition metals (e.g., Pd), altering catalytic cycles.
Hydroxy-Substituted Trifluoroborates
  • Example : Potassium trifluoro(3-hydroxyhex-1-yn-1-yl)borate (CAS: N/A) .
    • Structure : Features a hydroxyl group adjacent to the boron center.
    • Key Differences :
  • Hydroxyl groups increase polarity and hydrogen-bonding capacity, affecting solubility.
  • The oxetane’s ether oxygen is less polar but contributes to ring strain, which may enhance reactivity .

Reactivity in Cross-Coupling Reactions

Compound Type Reactivity in Suzuki-Miyaura Coupling Notable Features
Oxetane-Trifluoroborate Likely moderate reactivity Steric hindrance from oxetane may slow coupling; oxygen may stabilize intermediates .
Aryl-Trifluoroborate High reactivity Electron-withdrawing groups (e.g., nitro) accelerate oxidative addition .
Alkyne-Trifluoroborate Variable reactivity Conjugated alkynes enhance stability but may require specialized catalysts .
Heteroaryl-Trifluoroborate Moderate to high reactivity Nitrogen coordination can enhance or inhibit catalysis depending on substrate .

Biological Activity

Potassium trifluoro(oxetan-3-yl)borate (CAS Number: 1430219-76-3) is an organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group and an oxetane ring. Its molecular formula is C3H5BF3KOC_3H_5BF_3KO, with a molecular weight of approximately 163.97 g/mol. The compound typically exists as a solid and is soluble in many organic solvents, which facilitates its use in various chemical reactions and biological studies.

The biological activity of this compound can be attributed to several key mechanisms:

  • Catalytic Role : The compound acts as a catalyst in organic reactions, promoting processes such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions with alkenes. This catalytic activity may influence biochemical pathways in cells, leading to alterations in metabolic processes .
  • Enzyme Interaction : this compound interacts with various enzymes and proteins. It can bind to specific sites on these biomolecules, potentially altering their conformation and activity, which may lead to changes in gene expression and cell signaling pathways .

Biological Activity

Research indicates that this compound exhibits potential biological activity, particularly in the following areas:

  • Cell Signaling : The compound has been shown to modulate key signaling pathways within cells. This modulation can affect cellular responses, including growth, differentiation, and apoptosis.
  • Buffering Capacity : It serves as a non-ionic organic buffering agent, maintaining pH levels critical for various biological processes. This property makes it suitable for use in biochemical assays and cellular studies .

Applications in Research

This compound has several applications across different fields:

Field Application
ChemistryUsed as a catalyst in organic synthesis for reductions and alkylations.
BiologyEmployed in cell culture applications due to its buffering capacity.
MedicinePotential role in the development of pharmaceutical intermediates.
Material ScienceUtilized in coordination chemistry and material synthesis.

Case Studies

  • Cell Culture Studies : In experiments assessing the effects of this compound on cell viability and proliferation, researchers noted significant modulation of metabolic pathways, indicating its potential utility as a research tool in cellular biology .
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting specific diseases .

Q & A

Q. What are the optimal synthetic routes for preparing potassium trifluoro(oxetan-3-yl)borate, and how are impurities minimized?

this compound can be synthesized via nucleophilic substitution (SN2) reactions using bromomethyltrifluoroborate precursors and oxetan-3-yl alkoxides. General Procedure 11 (from ) involves reacting bromomethyltrifluoroborate with alkoxides in anhydrous THF, followed by purification using Work-Up Procedure 3 (e.g., recrystallization from acetone/hexane). To minimize impurities, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts due to its low organic solubility .

Q. How is this compound characterized structurally and spectroscopically?

Multinuclear NMR spectroscopy is critical for characterization. For example:

  • ¹H NMR identifies protons on the oxetane ring (e.g., δ 2.04–1.98 ppm for cyclopentyl analogs).
  • ¹⁹F NMR confirms trifluoroborate coordination (δ -70.99 to -135.0 ppm).
  • ¹¹B NMR verifies the boron environment (δ ~5.0 ppm for tetrahedral geometry). HRMS (ESI-) provides molecular weight validation (e.g., [M-K⁻]⁻ ion matching theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates are prone to decomposition in aqueous environments .

Advanced Research Questions

Q. How does the oxetane ring influence the reactivity of this compound in cross-coupling reactions?

The oxetane’s strain (~109° bond angles) enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the oxetane can reduce coupling efficiency with bulky aryl chlorides. Optimize using Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Key challenges include:

  • Low solubility : Purification via Soxhlet extraction improves yield by separating the product from inorganic salts .
  • Byproduct formation : Use 3 equivalents of alkoxide to drive SN2 completion and suppress elimination pathways.
  • Batch consistency : Scale-up protocols (e.g., 100 g batches) require rigorous control of reaction time, temperature, and stoichiometry .

Q. How can computational modeling predict the stability and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model boron’s Lewis acidity and oxetane ring strain. Electron localization function (ELF) analysis reveals charge distribution at the boron center, correlating with experimental ¹¹B NMR shifts. MD simulations assess hydrolytic stability under varying humidity conditions .

Q. What contradictions exist in reported spectroscopic data for oxetane-containing trifluoroborates, and how are they resolved?

Discrepancies in ¹⁹F NMR chemical shifts (e.g., δ -70.99 vs. -135.0 ppm) arise from solvent polarity and counterion effects. Standardize measurements in deuterated acetone or DMSO-d₆, and reference against CFCl₃. Cross-validate with X-ray crystallography (e.g., Acta Crystallographica data in ) .

Methodological Guidelines

  • Synthetic Optimization : Use alkoxides with low steric demand (e.g., sodium methoxide) for efficient SN2 displacement .
  • Purification : Employ Soxhlet extraction with acetone to isolate >95% pure product .
  • Analytical Validation : Combine NMR, HRMS, and XRD to confirm structure and purity .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(oxetan-3-yl)borate
Reactant of Route 2
Potassium trifluoro(oxetan-3-yl)borate

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